molecular formula C10H14O2 B8551138 2-(3-Hydroxypropyl)-6-methylphenol

2-(3-Hydroxypropyl)-6-methylphenol

Cat. No.: B8551138
M. Wt: 166.22 g/mol
InChI Key: UGYHPWCHQDBLOY-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-6-methylphenol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(3-hydroxypropyl)-6-methylphenol

InChI

InChI=1S/C10H14O2/c1-8-4-2-5-9(10(8)12)6-3-7-11/h2,4-5,11-12H,3,6-7H2,1H3

InChI Key

UGYHPWCHQDBLOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCCO)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In dry tetrahydrofuran (abbreviated as THF) was dissolved 42.7 parts of the above-obtained 2-allyl-6 -methylphenoxytrimethylsilane in a nitrogen atmosphere. Thereto was added dropwise at 5° C. 86.2 parts of a 1 mol/l THF solution of a borane, and this mixture was allowed to react at 20° C. for 1 hour. To the resulting reaction mixture was added 15 parts of pure water, followed by 45 parts of 10% aqueous sodium hydroxide solution. Subsequently, 40 parts of 30% hydrogen peroxide was added dropwise to the reaction mixture at 40° C. and reaction was further conducted at 50° C. for 1 hour. Through extraction with diethyl ether, the desired compound, 2-(3 hydroxypropyl)-6-methylphenol, was obtained from the reaction mixture.
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Synthesis routes and methods II

Procedure details

To a borane-tetrahydrofuran complex solution (100 mL, 1M solution) was added dropwise 2-allyl-6-methylphenol (21 g) under ice-cooling. After stirring at room temperature for 3 hours, a 2N aqueous sodium hydroxide solution (55 mL) and a 30% aqueous hydrogen peroxide solution (12 mL) were added to the reaction mixture under ice-cooling. After stirring overnight at room temperature, the reaction mixture was acidified with a 2N hydrochloric acid and extracted with diethyl ether. The organic layer was washed with brine, dried over magnesium sulfate, filtered and evaporated. The residue was purified by silica gel column chromatography and dried to give the title compound (15 g).
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